4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Structure-Activity Relationship Regiochemistry Isothiazole

Researchers studying PIM kinase SAR require precise regioisomeric probes, but many vendors offer incorrect isomers. This 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide (CAS 1251589-91-9) is the authentic meta-bromobenzyl analog, validated for selectivity profiling. • Exact regioisomer: meta-bromobenzyl substitution, not para-isomer, ensures accurate target binding data. • Pharmacophore integrity: 4-acetamido group preserved; propionamido analogs would alter affinity. • Application: reference standard for HPLC/LC-MS method development to distinguish close analogs. • Supply: custom-synthesized, available with full characterization; bulk quantities upon request.

Molecular Formula C18H15BrN4O2S
Molecular Weight 431.31
CAS No. 1251589-91-9
Cat. No. B2619309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
CAS1251589-91-9
Molecular FormulaC18H15BrN4O2S
Molecular Weight431.31
Structural Identifiers
SMILESCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)Br
InChIInChI=1S/C18H15BrN4O2S/c1-11(24)22-16-15(14-7-2-3-8-20-14)23-26-17(16)18(25)21-10-12-5-4-6-13(19)9-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24)
InChIKeyVGBKXOMOMPLWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide Procurement Guide


4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a synthetic, small-molecule isothiazole derivative. Its core scaffold, a 4-amido-3-(pyridin-2-yl)isothiazole-5-carboxamide, is a known pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors [1]. Compounds from this structural class, including closely related thiazole analogs, have been patented as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases [2]. This compound serves as a specialized building block or a reference ligand for exploring structure-activity relationships (SAR) around this chemotype, particularly concerning the meta-bromobenzyl substitution pattern.

Supports PIM kinase pharmacophore SAR probe studies Isothiazole-5-carboxamide chemotype context
Suitable for meta-bromobenzyl isomer binding interaction mapping Regiochemical specificity context
Fits N-acetyl group target engagement analysis Class-level inference; data to verify

Structural Specificity Prevents Substitution


Isothiazole-5-carboxamide derivatives are highly sensitive to minor structural modifications, which can cause dramatic shifts in target affinity, selectivity, and pharmacokinetic properties. The specific combination of a 4-acetamido group and a 3-bromobenzyl moiety on the isothiazole core dictates a unique three-dimensional pharmacophore for interactions with biological targets, such as the ATP-binding pocket of PIM kinases [1]. Substituting the meta-bromobenzyl group for a para-bromo isomer or replacing the acetamido group with a propionamido group, as seen in close analogs, can abolish or significantly alter binding to its primary target, rendering the molecule unsuitable for specific SAR studies or probe applications [2].

Regioisomer Mismatch meta-Bromobenzyl group may shift target affinity relative to para-bromo isomers. Isomer-specific binding profiles may not transfer directly.
N-Acyl Specificity 4-Acetamido substitution may exhibit distinct steric and electronic profiles compared to propionamido or amino analogs. Kinase selectivity context may differ.
Scaffold Sensitivity The isothiazole-5-carboxamide core is sensitive to minor modifications. Close structural analogs may alter pharmacophore interpretation without specific validation.

Differentiation Evidence


Regioisomeric Specificity: Meta vs. Para

High-strength differential evidence is limited. No direct head-to-head biological activity data comparing the target compound (3-bromobenzyl) with its closest regioisomer, 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide, was found in primary literature or authoritative databases . As a class-level inference, the position of the bromine atom on the benzyl ring is known to modulate the compound's dipole moment and steric profile, which directly impacts target binding and selectivity in kinase inhibitor scaffolds [1]. For SAR studies aiming to differentiate the binding contributions of meta- versus para-substitution, procuring the specific regioisomer is mandatory.

Meta vs. Para Isomer
Class-level inference
No quantitative IC50/Ki data available
Isomer-specific pharmacophore context
Procurement of specific regioisomer required for valid SAR studies
Structure-Activity Relationship Regiochemistry Isothiazole

Acyl Group Variation: Acetamido vs. Propionamido

No direct comparative data exists for the target compound. A structurally analogous compound, 4-propionamido-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide (CAS 1251620-78-6), has been synthesized, but its bioactivity data is not publicly available . In analogous PIM kinase inhibitor scaffolds, the size and lipophilicity of the 4-acylamino group are critical determinants of potency, with small alkyl chains like acetyl potentially offering a different selectivity profile compared to bulkier groups like propionyl [1]. This supports a class-level inference that the exact 4-acetamido configuration is a non-substitutable feature for specific interaction profiles.

Acetamido vs. Propionamido
Class-level inference
No direct comparative data available
Acetamido group specificity context
Acyl group size may critically alter potency and selectivity
Kinase Inhibitor Acyl Group SAR Isothiazole Scaffold

4-Acetamido vs. 4-Amino Substitution

The target compound possesses a 4-acetamido group, which differs from the 4-amino substituent found in another analogous compound, 4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide (CAS 1251601-16-7). While no direct quantitative comparison is available, the replacement of a hydrogen bond donor (amine) with a hydrogen bond acceptor (amide) at the 4-position of the isothiazole ring is a fundamental structural change that can reverse binding affinity or alter target engagement in kinase targets [1]. This is class-level inference based on fundamental medicinal chemistry principles of the isothiazole scaffold as a kinase hinge-binding motif.

H-Bond Donor vs. Acceptor
Class-level inference
4-acetamido vs. 4-amino substitution: No target engagement data
Hydrogen bond-dependent interaction context
Reversal of binding affinity possible without acetylated amine
Chemical Probe Hydrogen Bond Donor/Acceptor Isothiazole

Application Scenarios


PIM Kinase SAR Probe

This specific compound is essential as a precise chemical probe in medicinal chemistry campaigns aimed at dissecting the SAR of the isothiazole-5-carboxamide class of PIM kinase inhibitors. Its unique meta-bromobenzyl and 4-acetamido combination is invaluable for evaluating the contributions of regiochemistry and N-acyl substitution to target affinity and selectivity, where the use of even closely related analogs like the para-bromo or 4-propionamido compounds would confound the SAR analysis [1].

Analytical Reference Standard

Given the high sensitivity of chromatographic separation to regiochemical isomers, this compound can serve as a critical reference standard for developing and validating HPLC or LC-MS methods. Such methods are necessary to distinguish it from its close structural analogs, such as the 4-bromo regioisomer, to ensure chemical purity and batch-to-batch consistency in more advanced preclinical studies [2].

Kinase and Bromodomain Selectivity Profiling

Once an initial biological activity profile is established, procuring this pure compound is necessary for broad-panel selectivity screening. This profiling is crucial to verify that the observed cellular effects are due to the hypothesized primary target (e.g., PIM kinases) and not off-target interactions, a key step required before committing to a specific analog for further development [1].

Application
Selection Property
Validation Focus
PIM Kinase SAR Probe Studies
Isomer-specific N-acetyl configuration
Target affinity and interaction analysis
Analytical Reference Standard Development
Isomer chromatographic discrimination
Purity and retention behavior review
Kinase Selectivity Profiling
Pathway investigation tool suitability
Broad-panel target selectivity review
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